molecular formula C5H4F2N2O B1472399 1-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde CAS No. 1216244-84-6

1-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B1472399
CAS No.: 1216244-84-6
M. Wt: 146.09 g/mol
InChI Key: GCVIZGROEHEVRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde (CAS: 1216244-84-6) is a fluorinated pyrazole derivative with the molecular formula C₅H₄F₂N₂O and a molecular weight of 146.10 g/mol . It is a versatile building block in medicinal and agrochemical synthesis, particularly for developing succinate dehydrogenase inhibitors (SDHIs) such as fluxapyroxad and pyraziflumid . The compound is characterized by a pyrazole ring substituted with a difluoromethyl group at the 1-position and a formyl group at the 4-position. Its purity and stability are critical for industrial applications, requiring storage under inert conditions at 2–8°C .

Biochemical Analysis

Biochemical Properties

1-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including succinate dehydrogenase, which is a key enzyme in the mitochondrial respiratory chain. The interaction between this compound and succinate dehydrogenase involves the binding of the compound to the enzyme’s active site, leading to inhibition of its activity . Additionally, this compound has been observed to interact with other biomolecules such as proteins and nucleic acids, influencing their structure and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been found to influence cell signaling pathways, particularly those involved in oxidative stress responses. By modulating the activity of key signaling molecules, this compound can alter gene expression patterns and cellular metabolism . For instance, it has been shown to induce the expression of proinflammatory cytokines in neuronal cells, leading to enhanced oxidative damage and cell death .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and proteins, leading to inhibition or activation of their activity. For example, the binding of this compound to succinate dehydrogenase results in the inhibition of the enzyme’s activity, thereby disrupting the mitochondrial respiratory chain . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound has been observed to undergo degradation, leading to a decrease in its biological activity . In in vitro studies, the stability of this compound has been shown to be influenced by factors such as temperature and pH, with higher temperatures and acidic conditions accelerating its degradation . Long-term exposure to this compound has also been associated with changes in cellular function, including alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to exert beneficial effects, such as enhancing cellular metabolism and reducing oxidative stress . At high doses, this compound can induce toxic effects, including liver and kidney damage, as well as adverse effects on the nervous system . These findings highlight the importance of determining the optimal dosage for therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to oxidative metabolism. This compound interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of xenobiotics . The interaction between this compound and cytochrome P450 leads to the formation of metabolites that can be further processed and excreted from the body . Additionally, this compound can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound has been found to localize to specific cellular compartments, such as the mitochondria and endoplasmic reticulum . The targeting of this compound to these compartments is mediated by post-translational modifications and targeting signals that direct the compound to its site of action . The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological activity .

Biological Activity

1-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of the Compound

This compound belongs to the pyrazole class of compounds, characterized by a five-membered ring containing two nitrogen atoms. The difluoromethyl group enhances its lipophilicity and metabolic stability, which are critical for biological activity.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : It has shown promising antifungal and antibacterial properties. Studies have indicated that derivatives of pyrazoles, including this compound, can inhibit the growth of various pathogenic fungi and bacteria .
  • Anti-inflammatory Effects : Some pyrazole derivatives have demonstrated significant anti-inflammatory activity. For example, compounds similar to this compound have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which play a vital role in inflammation .
  • Anticancer Potential : Pyrazole derivatives have been investigated for their anticancer properties. In vitro studies have shown that certain pyrazoles can induce cytotoxicity in cancer cell lines, suggesting potential applications in cancer therapy .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or microbial metabolism. For instance, its structure allows it to bind effectively to COX enzymes, leading to reduced production of pro-inflammatory mediators .
  • Cellular Interaction : It can interact with cellular receptors or proteins, influencing various signaling pathways that regulate cell proliferation and apoptosis. This interaction is crucial for its anticancer effects .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives, including this compound:

StudyFindings
Fang et al. (2022)Developed polysubstituted pyrazoles with notable antifungal activity against various strains .
Abdellatif et al. (2015)Reported high COX-2 inhibitory activity in synthesized pyrazole derivatives, indicating strong anti-inflammatory potential .
Umesha et al. (2009)Investigated the anticancer effects of pyrazole derivatives, demonstrating significant cytotoxicity in breast cancer cell lines .

Q & A

Q. What synthetic methodologies are optimal for preparing 1-(difluoromethyl)-1H-pyrazole-4-carbaldehyde, and how can reaction conditions be optimized for high purity?

Answer:
The synthesis of pyrazole-4-carbaldehydes typically employs the Vilsmeier-Haack reaction as a key step, using phosphoryl chloride (POCl₃) and DMF to introduce the aldehyde group at the 4-position of the pyrazole ring . For the difluoromethyl substituent, fluorination reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® can be used. Optimization involves:

  • Temperature control (e.g., maintaining 0–5°C during fluorination to minimize side reactions).
  • Purification techniques such as column chromatography with ethyl acetate/hexane gradients or recrystallization from ethanol/water mixtures .
  • Monitoring reaction progress via TLC or HPLC-MS to ensure intermediate stability.

Q. How can X-ray crystallography and software like SHELX validate the structural integrity of this compound?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for confirming the difluoromethyl group’s position and aldehyde orientation . Key steps include:

  • Data collection using Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K.
  • Structure solution with SHELXT (direct methods) and refinement via SHELXL , which handles anisotropic displacement parameters and hydrogen bonding networks .
  • ORTEP-3 visualizes thermal ellipsoids and validates bond lengths/angles (e.g., C-F bonds ~1.33–1.37 Å) .

Q. What role does the difluoromethyl group play in modulating biological activity, and how can this be mechanistically evaluated?

Answer:
The difluoromethyl group enhances lipophilicity and metabolic stability via fluorine’s electronegativity and steric effects. Mechanistic evaluation involves:

  • Comparative SAR studies : Synthesizing analogs with -CH₃, -CF₃, or -CHF₂ groups to assess antimicrobial or enzyme inhibition potency .
  • Computational modeling : Density Functional Theory (DFT) calculations to analyze electron-withdrawing effects on the aldehyde’s reactivity .
  • NMR studies (¹⁹F NMR) to probe conformational preferences in solution .

Q. What protocols are recommended for assessing the antimicrobial activity of this compound derivatives?

Answer:

  • Agar diffusion assays : Test against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) strains, using ampicillin as a positive control .
  • MIC determination : Serial dilution in Mueller-Hinton broth (incubated at 37°C for 18–24 hrs).
  • Time-kill kinetics : Monitor bacterial viability at 0, 2, 4, 6, and 24 hrs post-treatment .

Q. How can computational tools predict the reactivity of the aldehyde moiety in further functionalization reactions?

Answer:

  • Frontier Molecular Orbital (FMO) analysis : Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites.
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina .
  • MD simulations : Assess stability of Schiff base intermediates formed during condensation reactions .

Q. What strategies mitigate instability or decomposition of this compound during storage?

Answer:

  • Storage conditions : Argon atmosphere, -20°C in amber vials to prevent oxidation.
  • Stabilizers : Add 0.1% w/v BHT (butylated hydroxytoluene) to inhibit aldehyde polymerization.
  • Regular QC checks : Monitor purity via ¹H NMR (aldehyde proton at δ 9.8–10.2 ppm) and FTIR (C=O stretch ~1700 cm⁻¹) .

Q. How do steric and electronic effects of the difluoromethyl group influence intermolecular interactions in crystal packing?

Answer:

  • Crystal packing analysis via Mercury software reveals C-F···H-C and C=O···H-N hydrogen bonds.
  • Hirshfeld surface analysis quantifies contact contributions (e.g., F···H interactions ~5–8% of total surface area) .
  • Torsion angle adjustments : The difluoromethyl group’s rotation affects π-π stacking of the pyrazole ring .

Q. Which analytical techniques beyond crystallography are critical for characterizing this compound?

Answer:

  • Multinuclear NMR : ¹⁹F NMR (δ -110 to -120 ppm for CF₂H), ¹³C NMR for carbonyl confirmation.
  • High-resolution mass spectrometry (HRMS) : ESI+ mode with [M+H]+ ion matching theoretical mass (±5 ppm).
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition onset >150°C) .

Q. What methodologies enable the synthesis of derivatives with enhanced bioactivity?

Answer:

  • Aldehyde functionalization : Condense with hydrazines or amines to form hydrazones or imines .
  • Click chemistry : Cu(I)-catalyzed azide-alkyne cycloaddition to append triazole moieties.
  • Microwave-assisted synthesis : Reduce reaction times for heterocycle formation (e.g., pyrazolo[3,4-d]pyrimidines) .

Q. How can researchers resolve contradictions in reported biological activity data for pyrazole-4-carbaldehyde derivatives?

Answer:

  • Standardize assay protocols : Use CLSI guidelines for MIC testing to minimize inter-lab variability.
  • Re-evaluate purity : Contaminants like unreacted starting materials (e.g., 4-fluorophenyl precursors) can skew results .
  • Meta-analysis : Compare data across studies using tools like RevMan to identify outliers .

Comparison with Similar Compounds

Comparison with Similar Pyrazole-4-carbaldehyde Derivatives

Structural and Functional Variations

Pyrazole-4-carbaldehyde derivatives differ in substituents at the 1- and 3-positions, which significantly influence their physicochemical and biological properties. Key structural analogs include:

Compound Name Substituents (1- and 3-positions) Key Features Reference
1-Phenyl-1H-pyrazole-4-carbaldehyde 1-phenyl, 3-H Simpler structure; used in crystallographic studies
1-(4-Isopropylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde 1-(4-isopropylbenzyl), 3-(4-fluorophenyl) Enhanced antibacterial activity against P. aeruginosa and B. subtilis
3-(Furan-2-yl)-1H-pyrazole-4-carbaldehyde 3-(furan-2-yl), 1-H Potent antimicrobial activity (MIC: 1–4 µg/mL) against bacterial strains
1-(4-Chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde 1-(4-chlorophenyl), 3-(thiophen-2-yl) High activity against S. aureus; comparable to streptomycin

Pharmacological Activity

Antimicrobial Efficacy

  • 1-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde: Limited direct antimicrobial data are available, but its structural role in SDHIs suggests indirect fungicidal activity .
  • 3-(Furan-2-yl)-1H-pyrazole-4-carbaldehyde (5a) : Exhibits MIC values of 1–4 µg/mL against E. coli and S. typhimurium, surpassing amoxicillin in potency .
  • 1-(4-Isopropylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde: Shows superior activity against P. aeruginosa (MIC: 2 µg/mL) and B. subtilis (MIC: 4 µg/mL) compared to ampicillin .
  • Halogenated Derivatives : Compounds with 4-chlorophenyl or 4-fluorophenyl substituents (e.g., ) demonstrate enhanced antibacterial activity due to increased electron-withdrawing effects .

Antifungal and Antioxidant Activity

  • 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde (5b) : Moderate antifungal activity (MIC: 32 µg/mL) against C. albicans .

Crystallographic and Stability Data

  • 1-Phenyl-1H-pyrazole-4-carbaldehyde : Crystallographic studies confirm planar pyrazole rings, stabilized by intramolecular hydrogen bonds .
  • Dihydro-pyrazole Derivatives: Pyrazoline analogs (e.g., ) exhibit non-planar conformations, influencing their solubility and reactivity .

Key Research Findings and Trends

Substituent Impact : Halogen atoms (F, Cl) and heterocyclic groups (furan, thiophene) at the 3-position enhance antimicrobial activity .

Formyl Group Role : The 4-carbaldehyde moiety is critical for hydrogen bonding with biological targets, improving ligand-receptor interactions .

Industrial Viability : this compound’s synthesis route is more scalable than methods for analogs like 3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde .

Properties

IUPAC Name

1-(difluoromethyl)pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F2N2O/c6-5(7)9-2-4(3-10)1-8-9/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVIZGROEHEVRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1C(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216244-84-6
Record name 1-(difluoromethyl)-1H-pyrazole-4-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde
1-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde
1-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde
1-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde
1-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde
1-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.